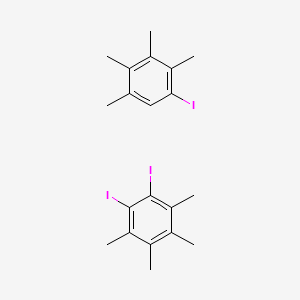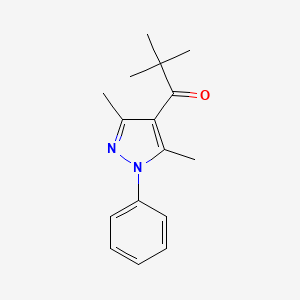
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and 3-acetyl-2,5-dimethylfuran in the presence of ethanolic sodium hydroxide at room temperature . The reaction mixture is stirred for 16 hours, and the resulting product is purified through recrystallization from a methanol/chloroform mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a different substituent at the 1-position.
2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone: Another pyrazole derivative with additional hydroxyl groups.
Uniqueness
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropan-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-11-14(15(19)16(3,4)5)12(2)18(17-11)13-9-7-6-8-10-13/h6-10H,1-5H3 |
Clave InChI |
MXTLEDIMKOIQSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
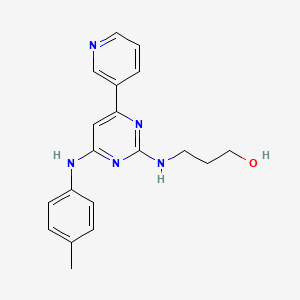
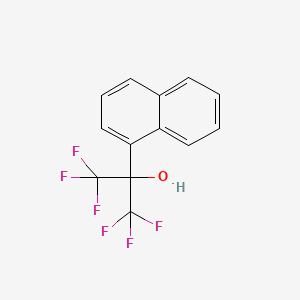

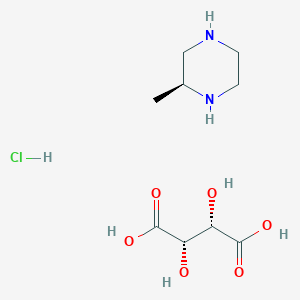

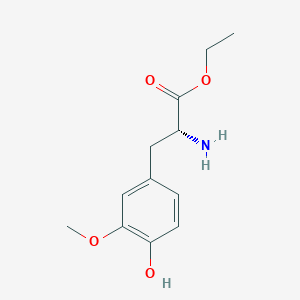

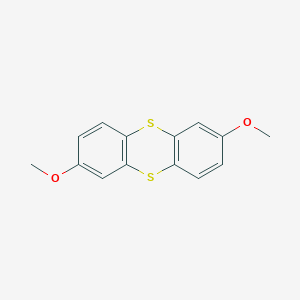
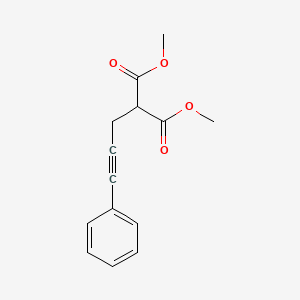
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)
